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molecular formula C5H12O4 B568753 Pentaerythritol CAS No. 334974-06-0

Pentaerythritol

Cat. No. B568753
M. Wt: 137.139
InChI Key: WXZMFSXDPGVJKK-HOSYLAQJSA-N
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Patent
US05612299

Procedure details

Di-pentaerythritol is a polyhydric alcohol which is chemically (2,2,-[oxy bis (methylene)]-bis[2(hydroxymethyl) 1)-1,3-propane diol]), or (HOCH2)3CCH2OCH2C(CH2OH)3. It is obtained as a by-product in the manufacture of pentaerythritol, chemically C(CH2OH)4, and it is separated by fractional crystallization.
[Compound]
Name
Di-pentaerythritol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
polyhydric alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(O)CCO.[C:6]([CH2:13][O:14]CC(CO)(CO)CO)([CH2:11][OH:12])([CH2:9][OH:10])[CH2:7][OH:8]>>[C:6]([CH2:13][OH:14])([CH2:11][OH:12])([CH2:9][OH:10])[CH2:7][OH:8]

Inputs

Step One
Name
Di-pentaerythritol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
polyhydric alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCO)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CO)(CO)(CO)COCC(CO)(CO)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CO)(CO)(CO)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05612299

Procedure details

Di-pentaerythritol is a polyhydric alcohol which is chemically (2,2,-[oxy bis (methylene)]-bis[2(hydroxymethyl) 1)-1,3-propane diol]), or (HOCH2)3CCH2OCH2C(CH2OH)3. It is obtained as a by-product in the manufacture of pentaerythritol, chemically C(CH2OH)4, and it is separated by fractional crystallization.
[Compound]
Name
Di-pentaerythritol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
polyhydric alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(O)CCO.[C:6]([CH2:13][O:14]CC(CO)(CO)CO)([CH2:11][OH:12])([CH2:9][OH:10])[CH2:7][OH:8]>>[C:6]([CH2:13][OH:14])([CH2:11][OH:12])([CH2:9][OH:10])[CH2:7][OH:8]

Inputs

Step One
Name
Di-pentaerythritol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
polyhydric alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCO)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CO)(CO)(CO)COCC(CO)(CO)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CO)(CO)(CO)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05612299

Procedure details

Di-pentaerythritol is a polyhydric alcohol which is chemically (2,2,-[oxy bis (methylene)]-bis[2(hydroxymethyl) 1)-1,3-propane diol]), or (HOCH2)3CCH2OCH2C(CH2OH)3. It is obtained as a by-product in the manufacture of pentaerythritol, chemically C(CH2OH)4, and it is separated by fractional crystallization.
[Compound]
Name
Di-pentaerythritol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
polyhydric alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(O)CCO.[C:6]([CH2:13][O:14]CC(CO)(CO)CO)([CH2:11][OH:12])([CH2:9][OH:10])[CH2:7][OH:8]>>[C:6]([CH2:13][OH:14])([CH2:11][OH:12])([CH2:9][OH:10])[CH2:7][OH:8]

Inputs

Step One
Name
Di-pentaerythritol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
polyhydric alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCO)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CO)(CO)(CO)COCC(CO)(CO)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CO)(CO)(CO)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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